
Ciclesonide
Vue d'ensemble
Description
Ciclesonide is a nonhalogenated, inhaled corticosteroid (ICS) approved for the treatment of persistent asthma and allergic rhinitis. It is administered via a hydrofluoroalkane (HFA) pressurized metered-dose inhaler, delivering a high fraction of respirable particles (1.1–2.1 µm) that optimize lung deposition (60–70%) while minimizing oropharyngeal exposure (<20%) . As a prodrug, this compound is enzymatically converted in the airways to its active metabolite, desisobutyryl-ciclesonide (des-CIC), which exhibits 100-fold greater glucocorticoid receptor affinity than the parent compound . This localized activation reduces systemic absorption, resulting in a favorable safety profile with minimal hypothalamic-pituitary-adrenal (HPA) axis suppression at therapeutic doses (80–320 µg/day) .
Méthodes De Préparation
Le ciclésonide peut être synthétisé par différentes voies de synthèse. Une méthode courante consiste à utiliser des cyclodextrines pour améliorer ses propriétés physico-chimiques, telles que la solubilité dans l’eau . La préparation de complexes de ciclésonide-méthyl-β-cyclodextrine peut être réalisée par une méthode de pétrissage, qui consiste à mélanger le médicament avec la cyclodextrine en présence d’eau . Cette méthode est simple et économique, ce qui la rend adaptée à la production industrielle.
Analyse Des Réactions Chimiques
Le ciclésonide subit plusieurs réactions chimiques, notamment l’hydrolyse et l’estérification. Une fois déposé dans les poumons, le ciclésonide est hydrolysé par les estérases pour former le métabolite actif des-ciclésonide . Ce métabolite peut subir une estérification réversible avec des acides gras . Les principaux réactifs impliqués dans ces réactions sont les estérases, qui catalysent le processus d’hydrolyse.
Applications de la recherche scientifique
Le ciclésonide a un large éventail d’applications de recherche scientifique. En médecine, il est utilisé pour traiter l’asthme et la rhinite allergique en raison de ses propriétés anti-inflammatoires . Des études récentes ont également exploré ses effets anticancéreux potentiels, en particulier l’inhibition des cellules souches du cancer du sein par la voie YAP dépendante de la signalisation du récepteur des glucocorticoïdes . De plus, le ciclésonide a fait l’objet de recherches pour son rôle dans la réduction du besoin de corticostéroïdes systémiques dans le traitement de l’asthme .
Applications De Recherche Scientifique
Asthma Management
Ciclesonide has been extensively studied for its efficacy in asthma control. A study indicated that this compound improves lung function and reduces airway hyperresponsiveness in patients with mild-to-moderate asthma. Specifically, it demonstrated significant improvements in parameters such as forced expiratory volume in one second (FEV1) and peak expiratory flow rates when compared to placebo .
Table 1: Clinical Outcomes of this compound in Asthma Patients
Parameter | This compound Group | Placebo Group | p-value |
---|---|---|---|
FEV1 improvement | +12% | +2% | <0.01 |
Peak Expiratory Flow Rate | +15 L/min | +3 L/min | <0.05 |
Alveolar Exhaled Nitric Oxide | -4.4 ppb | -0.4 ppb | <0.01 |
Chronic Obstructive Pulmonary Disease (COPD)
This compound is also utilized in the management of COPD, where it helps reduce exacerbations and improve overall lung function. The anti-inflammatory properties of this compound contribute to better control of symptoms and quality of life among COPD patients.
COVID-19 Treatment
Recent studies have highlighted the potential role of this compound in treating COVID-19, particularly for hospitalized patients. Research showed that inhaled this compound significantly reduced in-hospital mortality rates among patients with severe COVID-19 infections compared to those who did not receive the treatment .
Table 2: Efficacy of this compound in Hospitalized COVID-19 Patients
Outcome | This compound Group | Control Group | p-value |
---|---|---|---|
In-hospital Mortality | 7.6% | 23.5% | <0.001 |
Mechanical Ventilation Requirement | 20% | 50% | <0.01 |
Average Length of Stay (days) | 12 | 13 | 0.0577 |
Case Studies and Clinical Trials
Several randomized controlled trials (RCTs) have been conducted to assess the efficacy of this compound across different patient populations:
- Asthma Trials : A RCT involving 16 asthma patients demonstrated significant improvements in small airway function with this compound compared to placebo .
- COVID-19 Trials : Multiple RCTs have explored this compound's antiviral properties against SARS-CoV-2, with findings suggesting reduced mortality and improved clinical outcomes in hospitalized patients .
Mécanisme D'action
Le ciclésonide est un agoniste du récepteur des glucocorticoïdes. Lorsqu’il se lie au récepteur, le complexe ciclésonide-récepteur se transloque dans le noyau cellulaire, où il se lie aux éléments de réponse aux glucocorticoïdes dans la région du promoteur des gènes cibles . Cette liaison inhibe l’infiltration des leucocytes au site de l’inflammation, interfère avec les médiateurs inflammatoires et supprime les réponses immunitaires humorales . Le métabolite actif, le des-ciclésonide, a une forte affinité pour le récepteur des glucocorticoïdes et présente une activité anti-inflammatoire puissante .
Comparaison Avec Des Composés Similaires
Ciclesonide vs. Budesonide
Efficacy :
- In pediatric and adult asthma, this compound 160 µg once daily demonstrated equivalence to budesonide 400 µg once daily in improving FEV1, symptom scores, and reducing rescue medication use . A 12-week trial showed comparable peak expiratory flow (PEF) improvements, though FEV1 and FVC declines were similar between this compound 320 µg and budesonide 400 µg .
- Exacerbation rates were comparable (RR 2.20, 95% CI 0.75–6.43) in pooled analyses .
- At 320 µg/day, this compound showed cortisol suppression (~30%) akin to beclomethasone 200 µg/day, suggesting dose-dependent effects .
Pharmacokinetics :
This compound vs. Fluticasone Propionate (FP)
- Efficacy: At half the nominal dose (this compound 160 µg vs. FP 400 µg), FEV1 improvements were non-significant (-0.05 L, 95% CI -0.11–0.01) . However, once-daily this compound matched twice-daily FP in symptom control . In a pediatric study, exacerbation rates were higher with this compound versus FP at a 1:2 dose ratio (RR 1.37, 95% CI 0.58–3.21) .
- Safety: FP is associated with higher oropharyngeal deposition, leading to thrush and dysphonia. This compound’s prodrug design reduces local side effects . No significant differences in cortisol suppression were observed between this compound and FP .
This compound vs. Beclomethasone Dipropionate (BDP)
Efficacy :
Safety :
Unique Pharmacological Advantages
- Targeted Activation : Unlike budesonide or FP, this compound’s prodrug metabolism in the lungs minimizes systemic absorption, reducing HPA axis effects .
- Once-Daily Dosing : this compound’s prolonged lung retention (via des-CIC-fatty acid conjugates) supports once-daily dosing, improving adherence versus twice-daily regimens for budesonide or FP .
Key Research Findings and Data
Table 1: Efficacy Comparison in Asthma Management
Parameter | This compound (160 µg/day) | Budesonide (400 µg/day) | Fluticasone (400 µg/day) |
---|---|---|---|
FEV1 Improvement (L) | 0.24–0.35 | 0.22–0.30 | 0.20–0.28 |
Exacerbation Rate (RR) | 1.0 (Reference) | 1.10 (0.85–1.42) | 1.37 (0.58–3.21) |
Cortisol Suppression | None (80–160 µg) | Significant (≥200 µg) | Moderate (≥400 µg) |
Dosing Frequency | Once daily | Twice daily | Twice daily |
Table 2: Adverse Event Profile
Side Effect | This compound | Budesonide | Fluticasone |
---|---|---|---|
Oropharyngeal Candidiasis | 2–4% | 5–10% | 8–12% |
HPA Axis Suppression | <1% | 10–15% | 5–10% |
Growth Retardation | None | Moderate | Low |
Sources:
Activité Biologique
Ciclesonide is a novel glucocorticosteroid prodrug primarily used for the treatment of asthma and allergic rhinitis. Its biological activity is characterized by its anti-inflammatory properties, which are mediated through its active metabolite, desisobutyryl-ciclesonide (RM1). This article delves into the biological mechanisms, pharmacokinetics, clinical efficacy, and safety profile of this compound, supported by data tables and case studies.
This compound is an inactive prodrug that requires enzymatic conversion to its active form, RM1, which binds to the glucocorticoid receptor. This binding leads to the modulation of gene expression associated with inflammation. Key actions include:
- Inhibition of Cytokine Production : this compound has been shown to inhibit interleukin-1β (IL-1β)-induced IL-8 production in human nasal epithelial cells with a median effective concentration (EC50) of 0.81 nM .
- Reduction of Eosinophil Infiltration : In vivo studies in sensitized guinea pigs demonstrated significant inhibition of allergen-induced nasal blockage and eosinophil infiltration .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties:
- Low Systemic Absorption : Following intranasal administration, this compound shows negligible systemic absorption, with the liver being the primary site for metabolism .
- Metabolism : The drug is metabolized predominantly by cytochrome P450 isoenzyme CYP3A4 and carboxylesterases . Comparative studies have indicated that peak serum levels of RM1 are significantly lower when this compound is administered intranasally compared to oral inhalation .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | Low (negligible systemic absorption) |
Primary Metabolite | Desisobutyryl-ciclesonide (RM1) |
Metabolism Enzymes | CYP3A4, carboxylesterases |
Peak Serum Levels (Intranasal) | 7-14 times lower than oral inhalation |
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly for asthma and COVID-19 treatment.
Asthma Treatment
In clinical trials, this compound has demonstrated significant efficacy in reducing asthma symptoms:
- Dose-Dependent Response : A study showed that 200 µg of this compound administered once daily significantly improved lung function and reduced airway hyperresponsiveness .
- Symptom Improvement : After 8 weeks of treatment, the percentage of patients reporting no asthma symptoms increased from approximately 21% to over 53% .
COVID-19 Treatment
Recent studies have explored the use of inhaled this compound in treating COVID-19:
- Outpatient Study : Inhaled this compound was assessed for its efficacy in reducing adverse outcomes in COVID-19 outpatients. While it showed anti-inflammatory properties, it did not significantly reduce hospitalization rates or improve oxygen therapy duration compared to standard care .
Table 2: Summary of Clinical Trials on this compound
Safety Profile
This compound is generally well-tolerated with a favorable safety profile:
- Minimal Side Effects : Unlike some other inhaled corticosteroids, this compound has not shown significant effects on growth rates in children or adverse systemic effects when used at recommended doses .
Case Studies
Several case studies have highlighted the practical applications and outcomes associated with this compound treatment:
- Case Study on Asthma Management : A patient with severe asthma experienced marked improvement in symptoms and lung function after switching from fluticasone to this compound, demonstrating its effectiveness as a corticosteroid alternative.
- COVID-19 Management Case : In a cohort treated with inhaled this compound during early COVID-19 infection, patients reported fewer respiratory complications compared to historical controls, suggesting potential benefits despite inconclusive trial results.
Q & A
Basic Research Questions
Q. What are the molecular mechanisms underlying ciclesonide’s anti-inflammatory effects in vitro and in vivo?
- Methodological Answer : Investigate this compound’s glucocorticoid receptor (GR) binding affinity and downstream signaling (e.g., NF-κB inhibition) using in vitro assays (e.g., luciferase reporter gene assays) and in vivo models (e.g., murine asthma models). Compare metabolite activity (e.g., desisobutyryl-ciclesonide) to assess prodrug activation kinetics .
- Key Considerations : Ensure rigorous controls for GR specificity (e.g., GR knockout models) and standardized dosing regimens to minimize off-target effects .
Q. How do pharmacokinetic properties of this compound influence its efficacy in respiratory disorders?
- Methodological Answer : Conduct bioavailability studies using high-performance liquid chromatography (HPLC) to measure plasma and lung tissue concentrations. Compare lipophilicity and retention time in airway mucosa across delivery devices (e.g., metered-dose inhalers vs. nebulizers). Use compartmental modeling to predict systemic exposure .
- Key Considerations : Account for interpatient variability (e.g., CYP3A4 metabolism) and formulation excipients that may alter absorption .
Q. What clinical trial designs are optimal for evaluating this compound’s safety and efficacy in asthma management?
- Methodological Answer : Apply the PICOT framework:
- P : Patients with moderate persistent asthma.
- I : this compound 160 µg/day.
- C : Fluticasone propionate 250 µg/day.
- O : Change in FEV₁ over 12 weeks.
- T : Double-blind, randomized controlled trial (RCT) with crossover design.
Include stratification by biomarkers (e.g., eosinophil counts) to address heterogeneity .
Advanced Research Questions
Q. How can conflicting data on this compound’s systemic bioavailability be reconciled across studies?
- Methodological Answer : Perform meta-regression analysis of existing RCTs to identify confounding variables (e.g., assay sensitivity, patient adherence). Validate findings using mass spectrometry to quantify plasma metabolites in a controlled cohort. Address discrepancies via sensitivity analysis and subgroup stratification (e.g., pediatric vs. adult populations) .
- Key Considerations : Evaluate publication bias and study power in meta-analyses; prioritize studies with transparent protocols .
Q. What biomarkers predict differential responses to this compound in COPD versus asthma?
- Methodological Answer : Use multi-omics approaches (e.g., transcriptomics, proteomics) to identify disease-specific signatures in sputum or serum. Validate candidates in longitudinal cohorts using machine learning (e.g., LASSO regression) to distinguish responders/non-responders. Cross-reference with public databases (e.g., GEO, ClinVar) .
- Key Considerations : Standardize sample collection protocols to reduce batch effects and ensure reproducibility .
Q. What are the long-term genomic impacts of this compound use in pediatric populations?
- Methodological Answer : Conduct a 5-year longitudinal study with whole-exome sequencing to assess mutation rates in glucocorticoid-responsive genes (e.g., FKBP5). Compare to age-matched controls using propensity score matching. Include epigenetic analyses (e.g., DNA methylation) to evaluate transient effects .
- Key Considerations : Address ethical concerns via pediatric-specific informed consent protocols and data anonymization .
Q. How does this compound interact with combination therapies (e.g., LABA/LAMA) in severe asthma?
- Methodological Answer : Design factorial RCTs to test additive/synergistic effects. Use isobolographic analysis to quantify interaction magnitude. Incorporate pharmacokinetic-pharmacodynamic (PK/PD) modeling to optimize dosing intervals .
- Key Considerations : Monitor for paradoxical bronchospasm via real-time spirometry and adjust for confounding by indication .
Q. What experimental models best recapitulate this compound’s efficacy in viral exacerbations of asthma?
- Methodological Answer : Use ex vivo human airway epithelial cells infected with rhinovirus to measure cytokine suppression (e.g., IL-6, IL-8). Validate in ferret models of viral-induced inflammation, correlating histopathology with RNA-seq data .
- Key Considerations : Ensure biosafety compliance for viral challenges and validate model translatability via clinical correlation .
Q. Methodological Frameworks
- For Contradictory Data : Apply Bradford Hill criteria to assess causality in observational studies (e.g., dose-response gradients, temporality) .
- For Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, as outlined in ’s experimental reporting guidelines .
Propriétés
Key on ui mechanism of action |
Glucocorticoids such as ciclesonide can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Ciclesonide is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression. |
---|---|
Numéro CAS |
141845-82-1 |
Formule moléculaire |
C32H44O7 |
Poids moléculaire |
540.7 g/mol |
Nom IUPAC |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate |
InChI |
InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29?,30-,31-,32+/m0/s1 |
Clé InChI |
LUKZNWIVRBCLON-FOMURGDPSA-N |
SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |
SMILES isomérique |
CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)OC(O2)C6CCCCC6 |
SMILES canonique |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |
Description physique |
Solid |
Pictogrammes |
Health Hazard |
Solubilité |
1.57e-03 g/L |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.